Methyl 3-(2,3-dimethoxyphenyl)-3-oxopropanoate
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Overview
Description
“Methyl 3-(2,3-dimethoxyphenyl)-3-oxopropanoate” is a complex organic compound. It contains a methyl ester functional group (-COOCH3), which is commonly found in many natural and synthetic compounds. The “3-(2,3-dimethoxyphenyl)” part suggests the presence of a phenyl ring (a cyclic structure of 6 carbon atoms, typical of aromatic compounds) with two methoxy groups (-OCH3) attached to it .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a phenyl ring with two methoxy groups and a propionate ester group. The exact structure would need to be determined using techniques such as nuclear magnetic resonance (NMR) or X-ray crystallography .Chemical Reactions Analysis
As an ester, this compound could undergo hydrolysis in the presence of an acid or a base to yield a carboxylic acid and an alcohol. The phenyl ring could potentially undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, solubility, and reactivity would need to be determined experimentally. Esters generally have lower boiling points than carboxylic acids of similar molecular weight, and their smell can often be described as fruity .Scientific Research Applications
Catalytic Applications
- Transesterification Catalyst : Zinc(II) oxide has been used as an efficient catalyst for the selective transesterification of β-ketoesters, including Methyl 3-(2,3-dimethoxyphenyl)-3-oxopropanoate, achieving good to excellent yields (Pericas, Shafir, & Vallribera, 2008).
Photochemical Reactions
- Solvent-Dependent Photochemical Reactions : this compound undergoes different photochemical reactions depending on the solvent used. For instance, in hexane, it produces benzocyclobutenols, whereas in methanol, it yields 3-oxonaphthalenones along with benzocyclobutenols (Saito et al., 1998).
Chemical Synthesis
Fullerene Conjugation : A conjugate of fullerene C60 with a variant of Methyl 3-oxo-3-(2,4,6-trimethoxyphenyl)propanoate has been synthesized and its redox properties studied by cyclic voltammetry (Torosyan et al., 2015).
Synthesis Directed Towards Fungal Xanthone Bikaverin : A synthesis pathway involving a compound structurally similar to this compound has been explored for synthesizing compounds related to the fungal xanthone bikaverin (Iijima et al., 1979).
Biological and Electrophysical Studies
Metal Complexes as CDK8 Kinase Inhibitors : Metal complexes derived from compounds related to this compound have shown potential as CDK8 kinase inhibitors with significant anti-tumor activities (Aboelmagd et al., 2021).
Crystal Structure Determination : The crystal structures of compounds closely related to this compound have been determined, providing insights into their three-dimensional structures and potential biological activities (Naguib et al., 2009).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 3-(2,3-dimethoxyphenyl)-3-oxopropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O5/c1-15-10-6-4-5-8(12(10)17-3)9(13)7-11(14)16-2/h4-6H,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKNHWGHYAMQMFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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